
beta-ALANINE, N-(3-AMINO-2,4,6-TRIIODOBENZOYL)-N-PHENYL-, CALCIUM SALT
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
beta-ALANINE, N-(3-AMINO-2,4,6-TRIIODOBENZOYL)-N-PHENYL-, CALCIUM SALT: is a complex organic compound that features a beta-alanine backbone with a substituted benzoic acid derivative
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of beta-ALANINE, N-(3-AMINO-2,4,6-TRIIODOBENZOYL)-N-PHENYL-, CALCIUM SALT typically involves multiple steps:
Formation of the benzoic acid derivative: The starting material, 3-amino-2,4,6-triiodobenzoic acid, is synthesized through iodination of 3-aminobenzoic acid.
Coupling with beta-alanine: The benzoic acid derivative is then coupled with beta-alanine using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Formation of the calcium salt: The final step involves the neutralization of the product with calcium hydroxide to form the calcium salt.
Industrial Production Methods
Industrial production may involve similar steps but on a larger scale with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis systems might be employed to enhance efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino groups.
Reduction: Reduction reactions may target the iodine atoms, potentially leading to deiodination.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, given the presence of iodine atoms which are good leaving groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogenation reagents like bromine or chlorine in the presence of a catalyst.
Major Products
Oxidation: Oxidized derivatives with altered functional groups.
Reduction: Deiodinated products.
Substitution: Substituted aromatic compounds with different halogens or functional groups.
Applications De Recherche Scientifique
Chemistry
Synthesis of complex molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Analytical chemistry: Employed in various analytical techniques due to its unique chemical properties.
Biology
Biochemical studies: Used in studies involving enzyme interactions and metabolic pathways.
Medicine
Diagnostic agents: Potential use in imaging due to the presence of iodine atoms.
Therapeutic agents: Investigated for potential therapeutic applications, particularly in targeting specific biochemical pathways.
Industry
Material science: Used in the development of new materials with specific properties.
Pharmaceuticals: Employed in the synthesis of active pharmaceutical ingredients.
Mécanisme D'action
The mechanism of action of beta-ALANINE, N-(3-AMINO-2,4,6-TRIIODOBENZOYL)-N-PHENYL-, CALCIUM SALT involves its interaction with specific molecular targets. The iodine atoms may play a role in imaging applications, while the beta-alanine backbone can interact with enzymes and receptors in biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
beta-ALANINE, N-(3-AMINO-2,4,6-TRIIODOBENZOYL)-N-PHENYL-: The non-calcium salt form.
3-amino-2,4,6-triiodobenzoic acid: The precursor in the synthesis.
beta-ALANINE derivatives: Other compounds with beta-alanine backbone but different substituents.
Propriétés
Numéro CAS |
77966-96-2 |
|---|---|
Formule moléculaire |
C32H24CaI6N4O6 |
Poids moléculaire |
1362.1 g/mol |
Nom IUPAC |
calcium;3-(N-(3-amino-2,4,6-triiodobenzoyl)anilino)propanoate |
InChI |
InChI=1S/2C16H13I3N2O3.Ca/c2*17-10-8-11(18)15(20)14(19)13(10)16(24)21(7-6-12(22)23)9-4-2-1-3-5-9;/h2*1-5,8H,6-7,20H2,(H,22,23);/q;;+2/p-2 |
Clé InChI |
OHWYOBDGJKRAOI-UHFFFAOYSA-L |
SMILES canonique |
C1=CC=C(C=C1)N(CCC(=O)[O-])C(=O)C2=C(C(=C(C=C2I)I)N)I.C1=CC=C(C=C1)N(CCC(=O)[O-])C(=O)C2=C(C(=C(C=C2I)I)N)I.[Ca+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


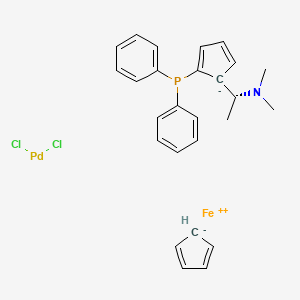
![10-Methyl-3-azaspiro[5.5]undecane](/img/structure/B13756300.png)

![N~2~,N~7~-Bis[3-(4,5-dihydro-1H-imidazol-2-yl)phenyl]naphthalene-2,7-dicarboxamide--hydrogen chloride (1/1)](/img/structure/B13756306.png)

![9-Chloro-7H-benzo[de]anthracen-7-one](/img/structure/B13756317.png)

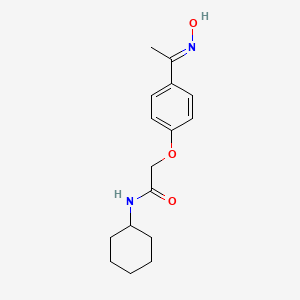


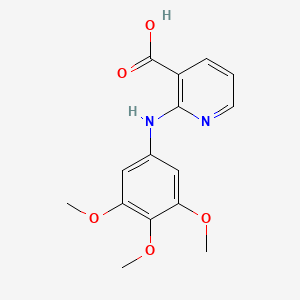
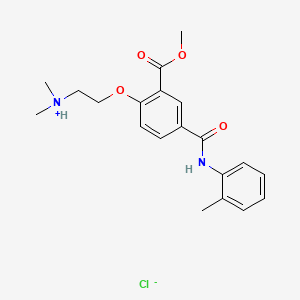
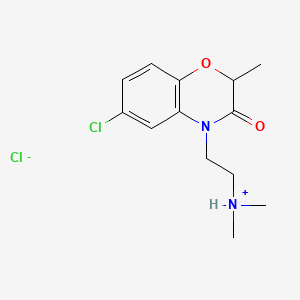
![1-(1H-Benzo[d]imidazol-1-yl)ethanol](/img/structure/B13756376.png)
